Lipophilicity (LogP) Comparison: 3-Methyl-2-phenylpiperidin-4-one vs. 2-Phenylpiperidin-4-one and 1-Methyl-2-phenylpiperidin-4-one
3-Methyl-2-phenylpiperidin-4-one exhibits a calculated LogP of 2.255, which is higher than that of its unsubstituted analog, 2-phenylpiperidin-4-one (LogP = 1.68-2.01) [1], and its N-methylated analog, 1-methyl-2-phenylpiperidin-4-one (LogP = 1.96) . This increased lipophilicity is directly attributable to the 3-methyl substitution and suggests enhanced potential for passive membrane permeability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.255 |
| Comparator Or Baseline | 2-Phenylpiperidin-4-one (LogP = 1.68-2.01); 1-Methyl-2-phenylpiperidin-4-one (LogP = 1.96) |
| Quantified Difference | 0.25 to 0.58 log units higher than comparators |
| Conditions | Calculated partition coefficient (octanol/water) |
Why This Matters
Higher LogP indicates greater lipophilicity, a key predictor of a compound's ability to cross biological membranes, including the blood-brain barrier, making it a potentially more suitable scaffold for CNS-targeting drug discovery programs.
- [1] Chemsrc. (n.d.). 3-Methyl-2-phenyl-4-piperidinone. Retrieved from https://m.chemsrc.com/amp/cas/63445-74-9_541471.html View Source
